

Fmoc-N-Me-Arg(Pbf)-OH CAS number 913733-27-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-N-Me-Arg(Pbf)-OH**

Cat. No.: **B567014**

[Get Quote](#)

An In-depth Technical Guide to Fmoc-N-Me-Arg(Pbf)-OH

Compound Identifier: CAS Number 913733-27-4

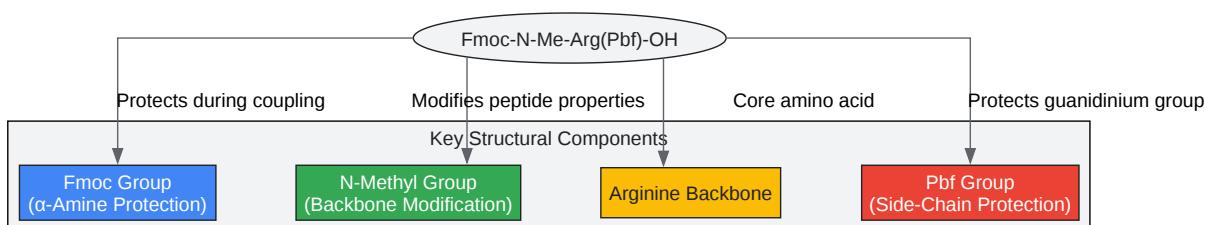
This technical guide provides a comprehensive overview of **Fmoc-N-Me-Arg(Pbf)-OH**, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and the strategic advantages of incorporating N-methylated arginine into peptide structures.

Compound Identification and Properties

Fmoc-N-Me-Arg(Pbf)-OH is a protected amino acid derivative used to incorporate N α -methylated L-arginine into peptide chains using Fmoc-based solid-phase chemistry.^[1] The molecule is engineered with specific protecting groups to ensure selective reactions during peptide synthesis.

- Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α -amine, removable under basic conditions (e.g., piperidine).^[2]
- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: Protects the guanidino side chain of arginine, which is labile to strong acids like trifluoroacetic acid (TFA) used in the final cleavage step.^[2]

- N-Methyl group: A modification on the α -amine that imparts unique properties to the resulting peptide.

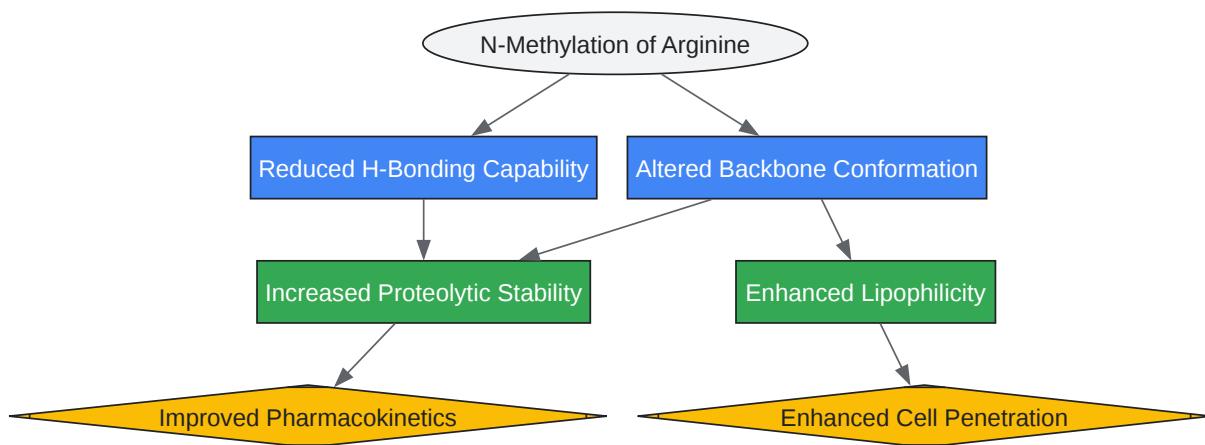

Physicochemical Data

The key quantitative properties of **Fmoc-N-Me-Arg(Pbf)-OH** are summarized below.

Property	Value
CAS Number	913733-27-4[3]
Molecular Formula	C ₃₅ H ₄₂ N ₄ O ₇ S[3]
Molecular Weight	662.8 g/mol [3]
Appearance	White to off-white powder[4][5]
Purity (HPLC)	$\geq 95.0\%$ [1][6], with some suppliers offering $\geq 98\%$ [7] or $\geq 99.5\%$ [5]
IUPAC Name	(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl) (methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl- 2,3-dihydrobenzofuran-5- yl)sulfonyl)guanidino)pentanoic acid[4]
Predicted Boiling Point	817.5 \pm 75.0 °C[4]
Predicted Density	1.34 \pm 0.1 g/cm ³ [4]
Storage Conditions	Store in a tightly sealed container in a dry, ventilated place.[1] Recommended long-term storage is in a freezer at -20°C[4] or refrigerated at 2°C - 8°C.[8]

Structural Components and Functions

The strategic placement of protecting groups and the N-methylation are central to the utility of this compound in peptide synthesis.


[Click to download full resolution via product page](#)

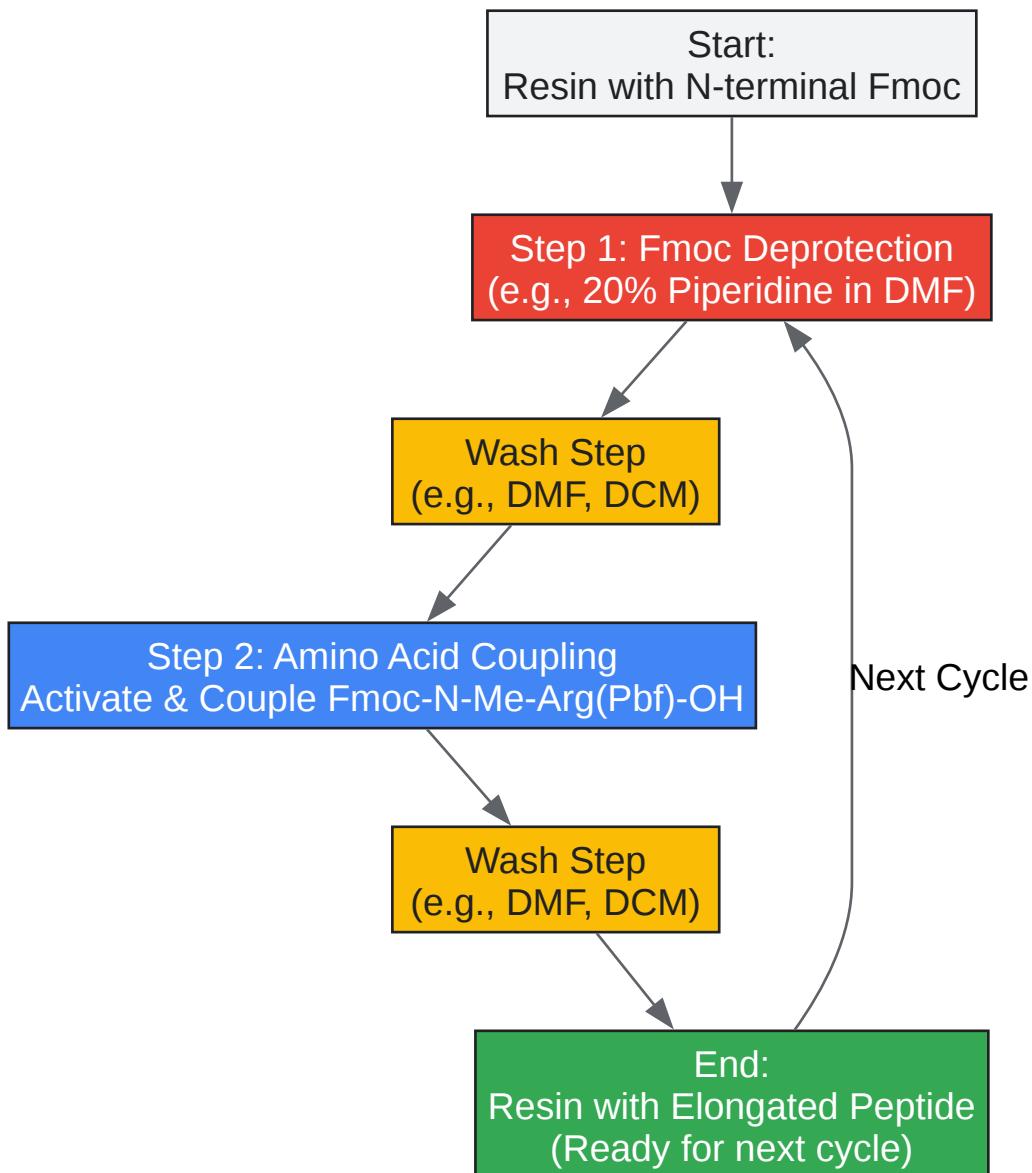
Functional components of **Fmoc-N-Me-Arg(Pbf)-OH**.

Applications in Research and Drug Development

Fmoc-N-Me-Arg(Pbf)-OH is a valuable building block for synthesizing peptides with modified pharmacological profiles.[\[1\]](#)

- **Drug Development:** It is used to create peptide-based therapeutics, such as enzyme inhibitors and receptor antagonists.[\[1\]](#) A notable application includes the synthesis of tetrapeptide aldehyde inhibitors targeting the dengue virus NS3 protease.[\[3\]\[4\]](#)
- **Enhanced Stability:** The $\text{N}\alpha$ -methylation of the arginine residue increases the stability of the peptide backbone, making it less susceptible to degradation by proteases and thus enhancing its pharmacokinetic properties.[\[1\]](#)
- **Improved Cell Penetration:** $\text{N}\alpha$ -methylation of arginine has been shown to increase the partitioning of peptides into lipid environments, which is predictive of greater cell-penetrating ability.[\[9\]\[10\]](#) This is particularly relevant for developing cell-penetrating peptides (CPPs) used in drug delivery.[\[10\]](#)
- **Research Applications:** This derivative aids in exploring structure-activity relationships (SAR) by allowing researchers to probe the effects of backbone conformation and hydrogen bonding on biological activity.[\[1\]](#)

[Click to download full resolution via product page](#)


Benefits stemming from N-methylation of arginine.

Experimental Protocols: Use in Fmoc-SPPS

Fmoc-N-Me-Arg(Pbf)-OH is incorporated into a growing peptide chain on a solid support resin through a series of repeated cycles. The steric hindrance from the N-methyl group can make coupling more challenging than for its non-methylated counterpart, sometimes requiring optimized conditions.

General Fmoc-SPPS Cycle Workflow

The following diagram outlines a typical cycle for adding one amino acid residue during Fmoc-SPPS.

[Click to download full resolution via product page](#)

Workflow for a single Fmoc-SPPS coupling cycle.

Detailed Methodologies

1. Fmoc Group Deprotection:

- Reagent: Typically 20-40% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[2]
- Protocol: The peptide-resin is treated with the deprotection solution for a specified time (e.g., two treatments of 5-10 minutes each). The reaction progress can be monitored by UV

absorbance of the fluorenyl byproduct in the waste stream.

- **Washing:** After deprotection, the resin must be thoroughly washed with DMF to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

2. Coupling of **Fmoc-N-Me-Arg(Pbf)-OH**:

- **Challenge:** The N-methyl group adds steric bulk, which can slow down the coupling reaction. Therefore, more potent activation methods or longer reaction times may be necessary.
- **Reagents:**
 - **Amino Acid Solution:** Dissolve **Fmoc-N-Me-Arg(Pbf)-OH** (typically 3-5 equivalents over resin loading) in a solvent like DMF.
 - **Coupling/Activating Agents:** Common choices include:
 - **HATU/HBTU/TBTU:** (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are highly effective. Use slightly less than 1 equivalent relative to the amino acid.
 - **DIC/Oxyma:** N,N'-Diisopropylcarbodiimide with Ethyl (hydroxyimino)cyanoacetate is a cost-effective and efficient alternative that minimizes racemization.[\[11\]](#)
 - **Base:** A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added (typically 2 equivalents relative to the amino acid) to facilitate the reaction.
- **Protocol:**
 - The amino acid is pre-activated by mixing it with the coupling agent and base in DMF for several minutes.
 - This activation mixture is added to the deprotected peptide-resin.
 - The reaction is allowed to proceed for 1-2 hours at room temperature. For difficult couplings, extended times or slightly elevated temperatures (e.g., up to 45°C) may be employed, especially if using viscous solvents like N-butyrylpyrrolidinone (NBP).[\[11\]](#)

- Monitoring: A Kaiser test can be used to check for reaction completion by detecting any remaining free primary amines. Note: The Kaiser test will not work on the N-methylated amine itself after a successful coupling.

3. Final Cleavage and Pbf Deprotection:

- Reagent: A strong acid cocktail is used to cleave the peptide from the resin and remove the Pbf side-chain protecting group simultaneously.
- Typical Cocktail: Trifluoroacetic acid (TFA) is the primary component. Scavengers are added to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan. A common mixture is:
 - 95% TFA
 - 2.5% Triisopropylsilane (TIS)
 - 2.5% Water
- Protocol:
 - The dried peptide-resin is treated with the cleavage cocktail.
 - The reaction proceeds for 2-4 hours at room temperature with occasional swirling.
 - The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether.
 - The crude peptide is then collected by centrifugation, washed with ether, and dried. It can be purified using reverse-phase HPLC.

Safety and Handling

- Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood to prevent inhalation of dust.[\[12\]](#)
- Storage: Keep the container tightly closed and store in a dry place, preferably refrigerated or frozen for long-term stability.[\[1\]](#)[\[4\]](#)[\[8\]](#)

- Potential Hazards: May cause respiratory tract irritation if inhaled. Consult the Safety Data Sheet (SDS) for complete information.[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leapchem.com [leapchem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc-N-Me-Arg(pbf)-OH | 913733-27-4 [m.chemicalbook.com]
- 4. Fmoc-N-Me-Arg(pbf)-OH Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-N-Me-Arg(Pbf)-OH 95% | CAS: 913733-27-4 | AChemBlock [achemblock.com]
- 7. Fmoc-N-Me-Arg(pbf)-OH|913733-27-4-Pegpharm [alphabiopharm.com]
- 8. Fmoc-N-Me-Arg(Pbf)-OH | 913733-27-4 | FD63497 | Biosynth [biosynth.com]
- 9. $\text{N}\alpha$ -Methylation of arginine: Implications for cell-penetrating peptides [dspace.mit.edu]
- 10. $\text{N}\alpha$ -Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylypyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- To cite this document: BenchChem. [Fmoc-N-Me-Arg(Pbf)-OH CAS number 913733-27-4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b567014#fmoc-n-me-arg-pbf-oh-cas-number-913733-27-4\]](https://www.benchchem.com/product/b567014#fmoc-n-me-arg-pbf-oh-cas-number-913733-27-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com